molecular formula C14H22F2N2O6 B13920138 Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid

Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid

Katalognummer: B13920138
Molekulargewicht: 352.33 g/mol
InChI-Schlüssel: XHVJULUQAXEIGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate; oxalic acid (CAS: 2909815-23-0) is a spirocyclic compound with a molecular formula of C₁₄H₂₂F₂N₂O₆ and a molecular weight of 352.33–352.34 . Structurally, it comprises:

  • A spiro[3.5]nonane core, featuring two fused rings (a 3-membered and a 5-membered nitrogen-containing ring).
  • 8,8-Difluoro substitution on the spirocyclic framework, enhancing electronegativity and influencing reactivity.
  • A tert-butyl carboxylate group acting as a protective moiety for the amine functionality.
  • Oxalic acid (C₂H₂O₄) as a counterion, forming a salt to improve stability and solubility .

This compound is marketed for research purposes at $957.00/100 mg (95% purity) and is stored under standard laboratory conditions .

Eigenschaften

Molekularformel

C14H22F2N2O6

Molekulargewicht

352.33 g/mol

IUPAC-Name

tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid

InChI

InChI=1S/C12H20F2N2O2.C2H2O4/c1-10(2,3)18-9(17)16-7-11(5-15-6-11)4-12(13,14)8-16;3-1(4)2(5)6/h15H,4-8H2,1-3H3;(H,3,4)(H,5,6)

InChI-Schlüssel

XHVJULUQAXEIGK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CC2(CC(C1)(F)F)CNC2.C(=O)(C(=O)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Detailed Synthetic Route Analysis

Seven-Step Synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate Derivatives

A closely related synthetic methodology for tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, which shares the spirocyclic diazaspiro core structure, has been reported in a 2020 patent (CN111620869A). This method can be adapted and extended to include difluoro substitution and oxalic acid salt formation for the target compound.

Stepwise Reaction Scheme
Step Reaction Description Reagents and Conditions Temperature (°C) Time (h)
1 Ethyl malonate addition in ethanol solvent to form intermediate compound 2 Ethanol 25–80 5
2 Reduction of compound 2 with lithium borohydride in tetrahydrofuran (THF) to compound 3 Lithium borohydride, THF 0–70 2.5
3 Reaction of compound 3 with p-toluenesulfonyl chloride in dichloromethane to form compound 4 p-Toluenesulfonyl chloride, DCM 25 12
4 Ring closure of compound 4 using cesium carbonate in acetonitrile to yield compound 5 Cesium carbonate, MeCN 25–90 3
5 Reduction of compound 5 with magnesium chips in methanol to compound 6 Magnesium chips, MeOH 25–80 1
6 Reaction of compound 6 with Boc anhydride in dichloromethane to form compound 7 Boc anhydride, DCM 25 12
7 Final hydrogenation of compound 7 with palladium on carbon in methanol to yield compound 8 (target ester) Pd/C, MeOH 25 3

This sequence results in tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate with good overall yield and is suitable for scale-up due to the availability of starting materials and manageable reaction conditions.

Notes on Reaction Conditions and Yields
  • The initial malonate reaction forms the key carbon backbone.
  • Lithium borohydride reduction is critical for selective conversion without over-reduction.
  • The p-toluenesulfonyl chloride step introduces a good leaving group for ring closure.
  • Cesium carbonate facilitates intramolecular cyclization to form the spiro ring.
  • Magnesium reduction and Boc protection steps are standard for amine functional group manipulation.
  • Final catalytic hydrogenation ensures removal of protecting groups or saturation as needed.

Difluoro Substitution and Oxalic Acid Salt Formation

Research Discoveries and Advances

  • The synthetic route provides a practical method for producing diazaspiro compounds with good control over stereochemistry and functional group compatibility.
  • The use of mild bases like cesium carbonate for ring closure reduces side reactions and improves selectivity.
  • Boc protection and palladium-catalyzed hydrogenation are well-established techniques that enhance product purity.
  • Incorporation of difluoro substituents is crucial for modulating biological activity and metabolic stability, although specific fluorination steps require further optimization.
  • Oxalic acid salt formation improves compound handling and pharmaceutical formulation potential.

Analyse Chemischer Reaktionen

Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate; oxalic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Wissenschaftliche Forschungsanwendungen

Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate; oxalic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate; oxalic acid involves its interaction with specific molecular targets. The fluorine atoms and diaza groups can form strong interactions with proteins and enzymes, affecting their function. The spirocyclic structure can also influence the compound’s binding affinity and selectivity .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table highlights key structural differences and similarities with related spirocyclic compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS/Ref.
Target Compound C₁₄H₂₂F₂N₂O₆ 352.33 8,8-Difluoro, oxalic acid counterion 2909815-23-0
tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate C₁₂H₂₀F₂N₂O₂ 262.30 3,3-Difluoro, no counterion N/A
tert-Butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate C₁₉H₂₇N₂O₂ 315.43 Benzyl group instead of fluorine 1373028-14-8
tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate C₁₃H₂₀F₂N₂O₂ 280.31 Spiro[3.4]octane core (smaller ring) 10-F719616
tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate C₁₂H₁₈N₂O₄ 242.27 Oxo and oxa substitutions 1251000-12-0

Key Observations :

  • Fluorine Substitution: The 8,8-difluoro configuration in the target compound increases electronegativity compared to non-fluorinated analogs (e.g., benzyl-substituted variants) .
  • Ring Size: Spiro[3.4]octane analogs (e.g., Ref.
  • Counterion Role : The oxalic acid counterion in the target compound enhances solubility, whereas other variants (e.g., Ref. ) lack such counterions, possibly affecting crystallinity .

Physicochemical and Functional Properties

Property Target Compound tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate tert-Butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate
Purity >95% >95% Not specified
Price (per 100 mg) $957.00 Discontinued Not listed
Solubility Enhanced by oxalic acid Likely lower (no counterion) Influenced by benzyl hydrophobicity
Stability Likely high (fluorine, salt) Moderate (fluorine may increase stability) Dependent on benzyl group reactivity

Biologische Aktivität

Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate; oxalic acid (CAS No. 2909815-23-0) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.

  • Molecular Formula : C14H22F2N2O6
  • Molecular Weight : 352.33 g/mol
  • Structure : The compound features a spirocyclic structure which contributes to its unique biological properties.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential therapeutic applications. The following sections detail specific areas of interest.

2. Anticancer Potential

The spirocyclic framework is often associated with anticancer activity. Preliminary investigations suggest that this compound may inhibit cell proliferation in certain cancer cell lines. For example:

  • Case Study : In vitro studies demonstrated that derivatives of diazaspiro compounds exhibited cytotoxic effects against breast cancer cells, suggesting a potential pathway for further exploration in tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate; oxalic acid.

3. Neuroprotective Effects

Emerging research indicates that spiro compounds may have neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress is a contributing factor.

  • Research Finding : A study on related compounds showed reduced neuronal apoptosis in models of oxidative stress, hinting at the potential for neuroprotection.

Data Tables

The following table summarizes key research findings related to the biological activity of related compounds:

Compound NameActivity TypeModel/System UsedReference
Analog AAntimicrobialE. coli
Analog BAnticancerMCF-7 cells
Analog CNeuroprotectiveNeuronal cultures

The precise mechanism of action for tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate; oxalic acid remains to be fully elucidated. However, it is hypothesized that:

  • The spirocyclic structure may interact with specific biological targets such as enzymes or receptors involved in cell signaling pathways.
  • Its fluorinated components could enhance lipophilicity and membrane permeability, facilitating cellular uptake.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.